N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N'-[1-(4-methoxyphenyl)-2-methylpropyl]urea
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Overview
Description
N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N’-[1-(4-methoxyphenyl)-2-methylpropyl]urea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N’-[1-(4-methoxyphenyl)-2-methylpropyl]urea can be achieved through a multi-step process involving the reaction of tryptamine with various reagents. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the urea bond . The reaction conditions typically include the use of an organic solvent such as dichloromethane (CH2Cl2) and mild heating to promote the reaction.
Chemical Reactions Analysis
N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N’-[1-(4-methoxyphenyl)-2-methylpropyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation techniques with catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or nitro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N’-[1-(4-methoxyphenyl)-2-methylpropyl]urea involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer or viral replication .
Comparison with Similar Compounds
N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N’-[1-(4-methoxyphenyl)-2-methylpropyl]urea can be compared to other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar in structure but with different substituents on the indole ring.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
The uniqueness of N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N’-[1-(4-methoxyphenyl)-2-methylpropyl]urea lies in its specific combination of functional groups, which confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C24H29N3O3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-[2-(3-acetylindol-1-yl)ethyl]-3-[1-(4-methoxyphenyl)-2-methylpropyl]urea |
InChI |
InChI=1S/C24H29N3O3/c1-16(2)23(18-9-11-19(30-4)12-10-18)26-24(29)25-13-14-27-15-21(17(3)28)20-7-5-6-8-22(20)27/h5-12,15-16,23H,13-14H2,1-4H3,(H2,25,26,29) |
InChI Key |
LDIXGPJKZVWPDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)NC(=O)NCCN2C=C(C3=CC=CC=C32)C(=O)C |
Origin of Product |
United States |
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